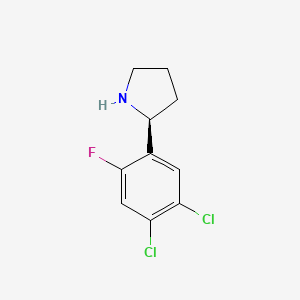
(S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4,5-dichloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloro-2-fluorobenzene and (S)-pyrrolidine.
Formation of Intermediate: The 4,5-dichloro-2-fluorobenzene is subjected to a nucleophilic substitution reaction with (S)-pyrrolidine under basic conditions to form the desired intermediate.
Purification: The intermediate is then purified using techniques such as column chromatography to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
®-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(4,5-Dichlorophenyl)pyrrolidine: A similar compound lacking the fluorine atom.
Uniqueness: (S)-2-(4,5-Dichloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of both chlorine and fluorine atoms also contributes to its unique reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H10Cl2FN |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
(2S)-2-(4,5-dichloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-7-4-6(9(13)5-8(7)12)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI Key |
PJIQQBLUBRMPPJ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


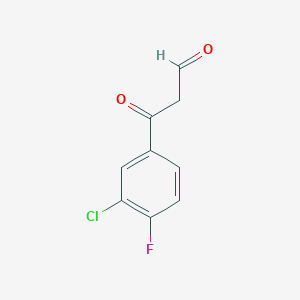
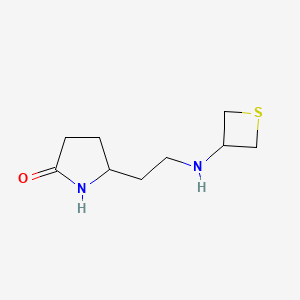
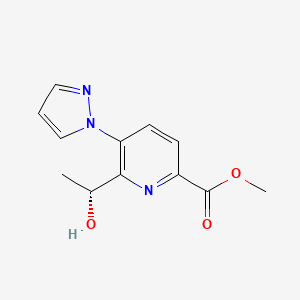

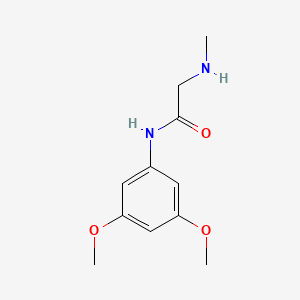
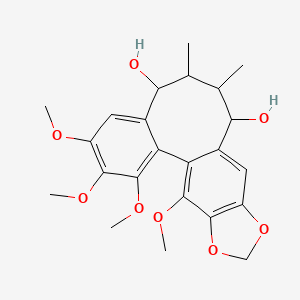
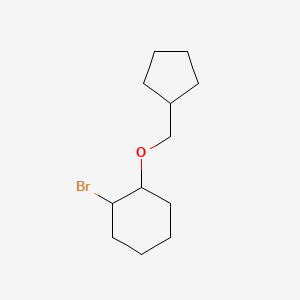
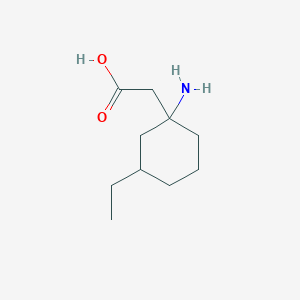
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)

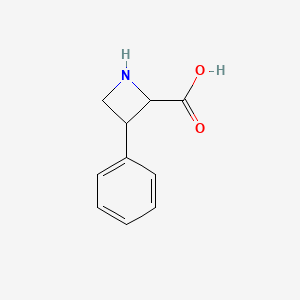

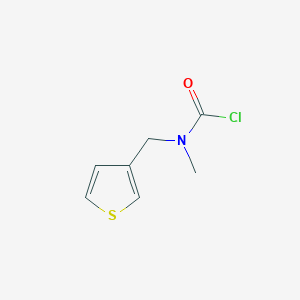
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
